1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
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Overview
Description
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group, a cyclopentyl group with a hydroxyethoxy substituent, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with a suitable amine precursor. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The cyclohexyl and cyclopentyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of certain enzymes by binding to their active sites.
Receptors: Interaction with cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-1-(2-hydroxyethyl)-3-(4-methyl-2-nitrophenyl)urea
- 1-Cyclohexyl-3-(2-ethylphenyl)urea
Uniqueness
1-Cyclohexyl-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is unique due to its specific structural features, such as the combination of cyclohexyl and cyclopentyl groups with a hydroxyethoxy substituent. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c18-10-11-20-15(8-4-5-9-15)12-16-14(19)17-13-6-2-1-3-7-13/h13,18H,1-12H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPWCJCGQZMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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